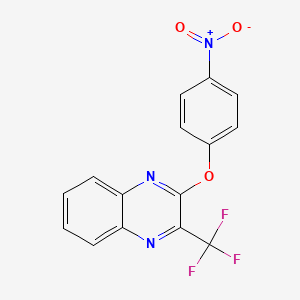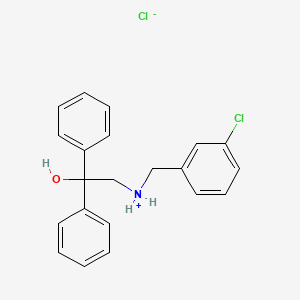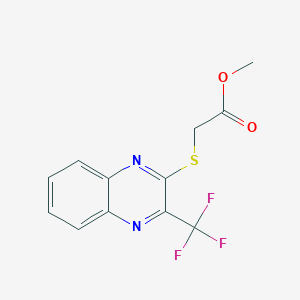
Methyl 2-((3-(trifluoromethyl)-2-quinoxalinyl)sulfanyl)acetate
Descripción general
Descripción
“Methyl 2-((3-(trifluoromethyl)-2-quinoxalinyl)sulfanyl)acetate” is a chemical compound. It has a molecular weight of 174.14 . The compound is stored at room temperature and is in liquid form .
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds is an active area of research. Trifluoromethyl groups are often introduced into organic compounds through reactions with trifluoromethyltrimethylsilane . Starting from 3-(trifluoromethyl)quinoxalin-2(1H)-one, a wide range of new 2-substituted 3-(trifluoromethyl)quinoxalines were obtained .Molecular Structure Analysis
The InChI code for this compound is 1S/C4H5F3O2S/c1-9-3(8)2-10-4(5,6)7/h2H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 174.14 .Aplicaciones Científicas De Investigación
Synthesis and Anticancer Activity
A study by El Rayes et al. (2019) focused on the synthesis of derivatives of Methyl 2-((3-(trifluoromethyl)-2-quinoxalinyl)sulfanyl)acetate through chemoselective Michael reaction. These derivatives were evaluated for their anticancer activity against human cancer cell lines, demonstrating significant antiproliferative effects. The research highlighted the quinoxaline ring as a promising scaffold for developing new anticancer agents El Rayes et al., 2019.
Novel Synthesis Approaches
Didenko et al. (2015) investigated the synthesis of new 2-substituted 3-(trifluoromethyl)quinoxalines, showcasing the versatility of this compound in creating a variety of quinoxaline derivatives. This research opens avenues for developing novel compounds with potential applications in various fields of chemistry and biology Didenko et al., 2015.
Interactions with Aqueous Solutions
Raphael et al. (2015) explored the interactions of methyl acetate in aqueous solutions of quinoxaline derivatives, including those related to this compound. This study aimed to understand the effect of temperature and concentration on such interactions, providing insights into the physical and chemical properties of quinoxaline derivatives in different environments Raphael et al., 2015.
Antimicrobial and Cytotoxicity Studies
Research by Paul and Muthusubramanian (2013) on sulfur-linked quinoline–coumarin bisheterocycles, derived from methyl 2-[(2,4-diaryl-3-quinolyl)sulfanyl]acetate, demonstrated moderate to good antimicrobial activities without toxic effects against mouse fibroblasts. This highlights the potential of such compounds in developing new antimicrobial agents with low cytotoxicity Paul and Muthusubramanian, 2013.
Safety and Hazards
Direcciones Futuras
The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is an active area of research. Trifluoromethylated compounds are of significant importance in the pharmaceutical industry and agrochemicals . Therefore, the study and application of “Methyl 2-((3-(trifluoromethyl)-2-quinoxalinyl)sulfanyl)acetate” and similar compounds may continue to be a focus in these fields.
Propiedades
IUPAC Name |
methyl 2-[3-(trifluoromethyl)quinoxalin-2-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2S/c1-19-9(18)6-20-11-10(12(13,14)15)16-7-4-2-3-5-8(7)17-11/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIGUXQLMWBZDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NC2=CC=CC=C2N=C1C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-[(4-chlorophenyl)carbamoylamino]-6-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3125000.png)
![N'-[6-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B3125008.png)
![N'-[2-(4-chlorophenoxy)ethanimidoyl]benzenesulfonohydrazide](/img/structure/B3125020.png)
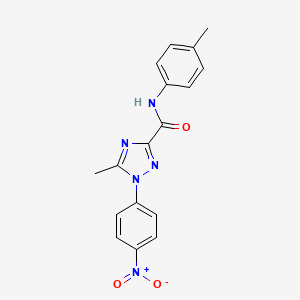
![ethyl 2-[4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-2-oxo-1(2H)-pyridinyl]acetate](/img/structure/B3125039.png)
![N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B3125046.png)
![N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B3125053.png)
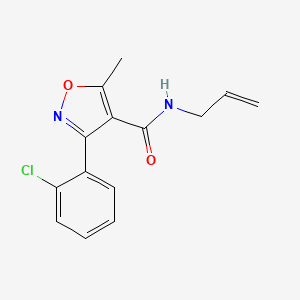
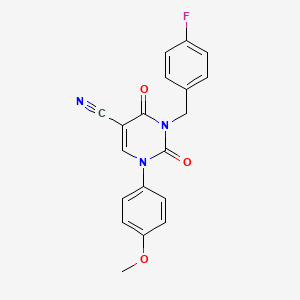
![N-(2,4-dichlorophenyl)-3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-1-carboxamide](/img/structure/B3125068.png)
![methyl 2-[[3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2,4-dioxo-1H-pyrimidin-6-yl]sulfanyl]acetate](/img/structure/B3125071.png)
